molecular formula C11H12ClNO3S B1352766 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone CAS No. 156634-92-3

1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Cat. No.: B1352766
CAS No.: 156634-92-3
M. Wt: 273.74 g/mol
InChI Key: MBFQWKZGVWXLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.74 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFQWKZGVWXLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391829
Record name 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085520
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

156634-92-3
Record name 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. Our focus will be on providing not just the spectral data, but a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns.

Introduction: The Structural Significance of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is a heterocyclic compound featuring a piperidone core N-substituted with a 4-chlorophenylsulfonyl group. This structural motif is of significant interest in medicinal chemistry and drug discovery, as the piperidone scaffold is a common feature in a wide array of biologically active compounds. The electronic and steric nature of the N-sulfonyl substituent can profoundly influence the molecule's conformation and reactivity, making a thorough structural characterization essential. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the electronic environment of individual protons, allowing for the unambiguous determination of molecular structure.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is predicted to exhibit a set of distinct signals corresponding to the protons of the 4-chlorophenyl group and the tetrahydro-4-pyridinone ring. The electron-withdrawing nature of the sulfonyl group and the ketone functionality are expected to have a significant deshielding effect on the adjacent protons, causing their signals to appear at a lower field (higher ppm values).[1][2]

Chemical Structure and Proton Labeling

To facilitate the spectral analysis, the protons in the molecule are labeled as follows:

Caption: Chemical structure of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone with proton labeling.

Predicted Chemical Shifts (δ) and Multiplicities
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ, Hᵨ 3.6 - 3.9Triplet4HProtons on carbons adjacent to the nitrogen atom are significantly deshielded by the electron-withdrawing sulfonyl group. They are expected to appear as a triplet due to coupling with the adjacent methylene protons (Hᵦ, Hᵧ).
Hᵦ, Hᵧ 2.6 - 2.9Triplet4HProtons on carbons adjacent to the carbonyl group are deshielded. They will appear as a triplet due to coupling with the neighboring methylene protons (Hₐ, Hᵨ).
Hₐᵣ (ortho to SO₂) 7.8 - 8.0Doublet2HThe protons ortho to the strongly electron-withdrawing sulfonyl group are the most deshielded aromatic protons. They will appear as a doublet due to coupling with the meta protons.
Hₐᵣ (meta to SO₂) 7.5 - 7.7Doublet2HThe protons meta to the sulfonyl group (and ortho to the chlorine atom) are less deshielded than the ortho protons. They will appear as a doublet due to coupling with the ortho protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, the following experimental protocol is recommended:

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient for a routine ¹H spectrum.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds to allow for adequate relaxation of the protons.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

Interpretation and Structural Verification

The acquired ¹H NMR spectrum should be processed (Fourier transformation, phase correction, and baseline correction) and integrated. The predicted chemical shifts, multiplicities, and integration values in the table above provide a robust framework for assigning the observed signals to the corresponding protons in the molecule. The symmetrical nature of both the piperidone ring (in its chair conformation) and the para-substituted aromatic ring leads to a relatively simple spectrum with four distinct signals.

The characteristic downfield shifts of the protons alpha to the nitrogen and the carbonyl group are key identifiers for the piperidone ring. The AA'BB' splitting pattern in the aromatic region is a hallmark of a 1,4-disubstituted benzene ring.

Conclusion

This technical guide has outlined the predicted ¹H NMR spectrum of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, providing a detailed rationale for the expected chemical shifts and coupling patterns. The provided experimental protocol serves as a practical starting point for acquiring a high-quality spectrum for structural verification. A thorough understanding of the principles of NMR spectroscopy, combined with a systematic analysis of the spectral data, is paramount for the accurate and efficient characterization of novel chemical entities in a research and development setting.

References

  • Abraham, R. J., et al. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(8), 734-743. [Link][3][4]

  • Padmavathi, V., et al. (2007). 4-Piperidone — A Synthon for Spiro-Heterocycles. Indian Journal of Chemistry - Section B, 46B(5), 818-822. [Link][5]

  • Reddit user discussion on electronegativity and NMR shifts. (2014). a more electronegative group shifts proton nmr which way?[Link][1]

  • University College London. Chemical shifts. [Link][2]

  • Pandiarajan, K., et al. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link][6]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, a compound of interest in contemporary drug discovery and chemical synthesis. As experimental spectra for every novel compound are not always readily available, this guide adopts a predictive and interpretive approach, grounded in the fundamental principles of vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups, predict their characteristic infrared absorptions, and synthesize this information to build a theoretical spectrum. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical experimental guidance for the spectroscopic characterization of this and similar molecular scaffolds.

Introduction: The Role of FT-IR in Molecular Characterization

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel molecular entities is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy provides an invaluable, non-destructive method for identifying the functional groups present within a molecule.[1][2] The principle of FT-IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds at specific, quantized frequencies.[1] When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the FT-IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups, making the FT-IR spectrum a unique molecular "fingerprint."

This guide focuses on 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone. A detailed analysis of its FT-IR spectrum is crucial for confirming its synthesis, assessing its purity, and understanding its chemical properties.

Molecular Structure and Predicted Vibrational Modes

The first step in interpreting an FT-IR spectrum is to dissect the molecule's structure and identify the functional groups that will give rise to characteristic absorption bands.

cluster_0 KBr Pellet Method cluster_1 ATR Method KBr1 Dry Sample & KBr KBr2 Grind Mixture KBr1->KBr2 KBr3 Press Pellet KBr2->KBr3 KBr4 Acquire Spectrum KBr3->KBr4 ATR1 Background Scan ATR2 Apply Sample ATR1->ATR2 ATR3 Apply Pressure ATR2->ATR3 ATR4 Acquire Spectrum ATR3->ATR4 Start Sample Start->KBr1 Start->ATR1

Figure 2: Experimental workflows for KBr pellet and ATR FT-IR analysis.

Predicted FT-IR Spectrum and Interpretation

The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. [3][4]The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). [5]

Functional Group Region (4000-1500 cm⁻¹)
  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. Expect weak to medium bands in the range of 3100-3000 cm⁻¹ .

  • Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (-CH₂-) groups in the piperidine ring will absorb just below 3000 cm⁻¹. Look for multiple medium to strong bands in the 2980-2850 cm⁻¹ range.

  • Carbonyl (C=O) Stretch: The cyclic ketone will exhibit a strong, sharp absorption band. For a six-membered ring ketone, this peak is typically found around 1715 cm⁻¹ .

  • Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the benzene ring will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a high density of peaks resulting from complex vibrational couplings, making it unique for each molecule. [5]

  • Sulfonamide (S=O) Stretches: The sulfonamide group is characterized by two very strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are expected at approximately 1350-1310 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric) .

  • C-N Stretch: The stretching vibration of the C-N bonds in the tertiary amine of the piperidine ring will likely appear in the 1250-1020 cm⁻¹ range.

  • Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring. For a para-disubstituted ring, a strong band is expected in the 860-790 cm⁻¹ range. [6]* C-Cl Stretch: The carbon-chlorine stretching vibration typically gives a strong absorption in the 850-550 cm⁻¹ range. [7]

Summary of Predicted Absorptions
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000Aromatic C-HStretchingMedium to Weak
2980-2850Aliphatic C-H (-CH₂-)StretchingMedium to Strong
~1715Ketone C=OStretchingStrong, Sharp
1600-1450Aromatic C=CRing StretchingVariable
1350-1310Sulfonamide S=OAsymmetric StretchingStrong
1170-1150Sulfonamide S=OSymmetric StretchingStrong
1250-1020Tertiary Amine C-NStretchingMedium
860-790p-substituted Aromatic C-HOut-of-plane BendingStrong
850-550Aryl C-ClStretchingStrong

Trustworthiness and Self-Validation of the Protocol

The reliability of any spectroscopic analysis hinges on the integrity of the experimental protocol. The methods described herein incorporate self-validating steps:

  • Moisture Exclusion: The rigorous drying of the sample and KBr is critical. The absence of a broad absorption band around 3400-3200 cm⁻¹ in the final spectrum serves as a validation of the anhydrous conditions.

  • Background Correction: A proper background scan is essential to remove contributions from atmospheric CO₂ (sharp peaks around 2360 cm⁻¹) and water vapor. A flat baseline in regions where the sample does not absorb is indicative of a good background subtraction.

  • Reproducibility: For ATR measurements, acquiring spectra at slightly different positions on the sample or with varying pressures should yield consistent results, confirming good sample-crystal contact.

Conclusion

The FT-IR spectrum of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is predicted to be rich in information, with strong and characteristic bands for the sulfonamide and ketone groups, providing clear diagnostic markers. The substitution pattern of the aromatic ring and the nature of the aliphatic backbone are also readily discernible. By following the detailed experimental protocols and utilizing the predictive spectral analysis provided in this guide, researchers can confidently employ FT-IR spectroscopy for the structural verification and quality assessment of this important chemical entity. This guide serves as a testament to the power of FT-IR spectroscopy as a cornerstone analytical technique in modern chemical and pharmaceutical sciences.

References

  • ATR-FTIR: An Overview. (2021, October 12). AZoLifeSciences. Retrieved from [Link]

  • Principles and instrumentation FTIR spectroscopy. Mugberia Gangadhar Mahavidyalaya. Retrieved from [Link]

  • Fourier-transform infrared spectroscopy. In Wikipedia. Retrieved from [Link]

  • Principles of FTIR Spectroscopy. MSU Chemistry. Retrieved from [Link]

  • Attenuated Total Reflectance (ATR). Bruker. Retrieved from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy?. (2022, May 10). AZoM. Retrieved from [Link]

  • Sample preparation for FT-IR. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]

  • FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 653-660. Retrieved from [Link]

  • KBr Pellet Preparation for FTIR Analysis. (2020, November 27). YouTube. Retrieved from [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Retrieved from [Link]

  • 5.3.2 Benzene and its derivatives. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Retrieved from [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy, 166(2), 327-338. Retrieved from [Link]

  • C-Cl stretching: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]

  • Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Applied Spectroscopy, 20(4), 238-244. Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 288. Retrieved from [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Retrieved from [Link]

  • Benzenesulfonyl chloride. NIST WebBook. Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. Retrieved from [Link]

  • Pyridine. NIST WebBook. Retrieved from [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 12(23), 5654-5659. Retrieved from [Link]

  • FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Retrieved from [Link]

  • 18.8: Spectral Characteristics of the Benzene Ring. (2019, February 18). Chemistry LibreTexts. Retrieved from [Link]

  • The features of IR spectrum. Retrieved from [Link]

  • Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link]

  • Consistent assignment of the vibrations of monosubstituted benzenes. The Journal of Chemical Physics, 135(11), 114304. Retrieved from [Link]

Sources

The Strategic Design of N-Sulfonyl Piperidines: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Scaffold in Focus

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, this guide offers an in-depth exploration of the N-sulfonyl piperidine scaffold. The piperidine ring is a cornerstone of drug design, recognized as a "privileged structure" for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a highly sought-after building block.[1] When coupled with a sulfonyl group at the nitrogen atom, the resulting N-sulfonyl piperidine moiety presents a unique combination of structural rigidity and electronic properties that medicinal chemists can strategically exploit to fine-tune a compound's pharmacological profile.

This technical guide moves beyond a mere survey of existing compounds. It is designed to provide a foundational understanding of the structure-activity relationships (SAR) that govern the efficacy of N-sulfonyl piperidines. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable literature. Our goal is to empower you with the insights needed to rationally design and optimize the next generation of N-sulfonyl piperidine-based therapeutics.

Deconstructing the N-Sulfonyl Piperidine Core: A Trifecta of Modifiable Zones

The pharmacological activity of an N-sulfonyl piperidine derivative is not dictated by a single feature but rather by the intricate interplay of its three primary structural components. Understanding the contribution of each zone is paramount to a successful drug design campaign.

  • Zone 1: The Piperidine Ring: This six-membered saturated heterocycle is far from a passive linker.[2] Its conformation (chair, boat, or twist-boat) can significantly influence how the substituents are presented to the biological target. Furthermore, the piperidine ring itself can be substituted at various positions (2, 3, and 4), opening up vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring.[3]

  • Zone 2: The N-Sulfonyl Bridge: The sulfonamide linkage is a key pharmacophore that imparts a distinct electronic character and structural rigidity. The sulfur atom is tetrahedral, and the two oxygen atoms are excellent hydrogen bond acceptors. This feature can be critical for anchoring the molecule within a binding pocket. The nature of the group attached to the other side of the sulfur atom (R' in the general structure) is a primary point of diversification.

  • Zone 3: The Sulfonyl's R' Group: This substituent is perhaps the most extensively varied component in SAR studies. It can range from simple alkyl or aryl groups to complex heterocyclic systems. The choice of the R' group can dramatically impact the compound's overall lipophilicity, polarity, and ability to engage in specific interactions with the target protein, such as pi-stacking or additional hydrogen bonds.

cluster_0 N-Sulfonyl Piperidine Scaffold cluster_1 Key SAR Considerations Core General Structure Piperidine Zone 1: Piperidine Ring (Substitution & Conformation) Sulfonyl Zone 2: N-Sulfonyl Bridge (H-Bonding & Rigidity) Piperidine->Sulfonyl N-S bond PK Pharmacokinetics (ADME) Piperidine->PK R_group Zone 3: R' Substituent (Potency & Selectivity Driver) Sulfonyl->R_group S-C/S-N bond Potency Potency R_group->Potency Selectivity Selectivity R_group->Selectivity

Core Modifiable Zones of the N-Sulfonyl Piperidine Scaffold.

SAR Case Studies: From Antivirals to Enzyme Inhibitors

The versatility of the N-sulfonyl piperidine scaffold is best illustrated through its application in diverse therapeutic areas. The following case studies highlight how systematic modifications to the core structure have led to the discovery of potent and selective agents.

Antiviral Activity: Targeting Viral Replication

N-sulfonyl piperidines have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including influenza and HIV.[4][5][6]

Influenza Virus Inhibition:

In a notable study, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus.[4] The SAR studies revealed that an ether linkage between a quinoline moiety and the piperidine ring was critical for inhibitory activity.[4][7] The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 µM.[4][7] Time-of-addition experiments indicated that this compound interferes with the early to middle stages of viral replication.[4]

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs):

A series of indolylarylsulfones bearing an N-substituted piperidine at the indole-2-carboxamide were identified as potent HIV NNRTIs.[5] These compounds exhibited moderate to excellent potency against wild-type HIV-1, with EC50 values ranging from 0.62 µM to 0.006 µM.[5] The most potent compounds were more active than the approved drugs nevirapine and delavirdine.[5] Importantly, many of these compounds maintained high activity against various drug-resistant single and double mutants of HIV-1.[5] Molecular modeling studies provided valuable insights for further optimization of this class of inhibitors.[5]

Compound Target Activity (EC50) Key Structural Features Reference
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylateInfluenza Virus0.05 µMQuinoline-ether-piperidine[4]
Indolylarylsulfone-piperidine conjugate 8HIV-1 Reverse Transcriptase6 nMN-substituted piperidine at indole-2-carboxamide[5]
Indolylarylsulfone-piperidine conjugate 18HIV-1 Reverse Transcriptase9 nMN-substituted piperidine at indole-2-carboxamide[5]
Enzyme Inhibition: A Strategy for Disease Modification

The N-sulfonyl piperidine scaffold has been successfully employed in the design of inhibitors for various enzyme classes, including proteases and transporters.

Matrix Metalloproteinase (MMP) Inhibitors:

A series of α-piperidine-α-sulfone hydroxamates were developed as potent inhibitors of MMP-2, MMP-9, and MMP-13, while sparing MMP-1.[8] These inhibitors demonstrated superior potency, selectivity, and oral exposure compared to their β-sulfone counterparts.[8] One compound, in particular, showed excellent antitumor activity in a mouse model of breast cancer, both as a monotherapy and in combination with paclitaxel.[8] The N-propargyl piperidine analog exhibited the highest oral exposure in pharmacokinetic studies.[9]

Glycine Transporter-1 (GlyT-1) Inhibitors:

N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives were designed and synthesized as inhibitors of GlyT-1.[10] Optimization of the benzamide and central ring components led to the identification of a potent inhibitor that demonstrated in vivo activity in a rodent model.[10]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors:

Sulfonamide derivatives of piperidine have been designed as anti-diabetic agents through the inhibition of DPP-IV.[11] One of the most potent compounds in the series exhibited an IC50 of 41.17 nM.[11]

Compound Class Target Enzyme Key SAR Findings Reference
α-Piperidine-α-sulfone hydroxamatesMMP-2, -9, -13α-sulfone superior to β-sulfone; N-propargyl group enhances oral exposure.[8][9]
N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamidesGlyT-1Optimization of benzamide and central ring crucial for in vivo activity.[10]
Piperidine sulfonamidesDPP-IVPotent inhibition achieved with specific sulfonamide derivatives.[11]

Experimental Protocols: From Synthesis to Biological Evaluation

To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative N-sulfonyl piperidine and a common assay for evaluating its biological activity.

General Synthesis of N-Aryl/Alkylsulfonyl Piperidines

The most common method for the synthesis of N-sulfonyl piperidines involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base.

Materials:

  • Substituted piperidine

  • Aryl or alkylsulfonyl chloride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the substituted piperidine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base, such as triethylamine or pyridine (1.2-1.5 eq), to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve the aryl or alkylsulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirring piperidine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-sulfonyl piperidine.

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

Piperidine Substituted Piperidine Reaction Reaction at 0°C to RT Piperidine->Reaction SulfonylChloride Aryl/Alkylsulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Sulfonyl Piperidine Product Purification->Product

General Synthetic Workflow for N-Sulfonyl Piperidines.
In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of N-sulfonyl piperidine derivatives against a target enzyme using a fluorescence-based assay.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • Test compounds (N-sulfonyl piperidines) dissolved in DMSO

  • Positive control inhibitor

  • 96-well or 384-well microplates (black, for fluorescence)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of the test compounds and the positive control inhibitor in 100% DMSO.

  • Create a serial dilution of the compounds in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • In the wells of the microplate, add a small volume of the diluted test compounds or controls. Include wells with buffer and DMSO as a negative control (100% enzyme activity) and wells with a known inhibitor as a positive control.

  • Add the purified enzyme to each well (except for the no-enzyme control wells) and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the microplate in the plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

Concluding Remarks and Future Outlook

The N-sulfonyl piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its physicochemical properties through substitution at multiple positions make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Future efforts in this area will likely focus on the development of more complex and stereochemically defined N-sulfonyl piperidines to achieve even greater potency and selectivity. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful translation into the clinic. The strategic application of the SAR principles outlined in this guide will undoubtedly pave the way for the next generation of innovative medicines.

References

  • O. A. G. [and others]. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, [2]

  • Wang, G. [and others]. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060 (2014), [4]

  • [Author(s)]. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Journal], (2025), [12]

  • [Author(s)]. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement. European Journal of Medicinal Chemistry, (2017), [5]

  • [Author(s)]. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Journal], (2013), [10]

  • Liu, W. [and others]. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2735 (2023), [13]

  • [Author(s)]. Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, (2022), [14]

  • [Author(s)]. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate, (2023), [15]

  • [Author(s)]. Sulfonamide derivatives of piperidine. ResearchGate, [3]

  • [Author(s)]. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, (2007),

  • [Author(s)]. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate,

  • [Author(s)]. Sulfonamides with Heterocyclic Periphery as Antiviral Agents. PubMed, (2022), [6]

  • [Author(s)]. Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, (2019),

  • [Author(s)]. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, (2013),

  • [Author(s)]. Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of Medicinal Chemistry, (2005), [8]

  • [Author(s)]. Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. MDPI, (2024),

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem, [1]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research, (2024),

  • [Author(s)]. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, (2015), [11]

  • [Author(s)]. Effect of piperine on antihyperglycemic activity and pharmacokinetic profile of nateglinide. Planta Medica, (2012),

  • [Author(s)]. Piperidine nucleus in the field of drug discovery. ResearchGate, (2021),

  • [Author(s)]. Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, (2005), [9]

  • [Author(s)]. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Journal], (2025), [7]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Biological Activity Testing of N-sulfonyl Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-sulfonyl Piperidinones

The N-sulfonyl piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, offers a versatile template for chemical modification, influencing physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[1] The addition of a sulfonyl group introduces a key hydrogen bond acceptor and can significantly modulate the biological activity of the parent piperidinone.

This class of compounds has garnered significant interest due to its diverse range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3] For instance, certain N-sulfonyl piperidinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, with some acting as inhibitors of topoisomerase IIα, a critical enzyme in DNA replication and repair.[3] Furthermore, the piperidine moiety is a well-established pharmacophore in the design of cholinesterase inhibitors for the management of neurodegenerative diseases like Alzheimer's.[4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays essential for characterizing the biological activity of novel N-sulfonyl piperidinone derivatives. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for structure-activity relationship (SAR) studies and lead optimization.

I. Assessment of Antimicrobial Activity

A primary and historically significant application of sulfonamide-containing compounds is in the realm of antimicrobial agents. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of N-sulfonyl piperidinones against a panel of relevant bacterial and fungal strains using the broth microdilution method. This method is considered a gold standard for its accuracy and reproducibility.

A. Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After an incubation period, the plates are visually inspected or read with a spectrophotometer to determine the MIC.

B. Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of N-sulfonyl piperidinone in DMSO Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Plate Visually Inspect or Read Absorbance at 600 nm Incubation->Read_Plate Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

C. Detailed Protocol: Broth Microdilution

1. Materials:

  • N-sulfonyl piperidinone test compounds

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microplate reader (optional)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (media only)

2. Procedure:

  • Preparation of Test Compound: Dissolve the N-sulfonyl piperidinone in DMSO to a stock concentration of 10 mg/mL. Further dilute this stock in CAMHB to achieve a starting concentration for the serial dilution (e.g., 256 µg/mL). The use of DMSO is necessary for solubilizing many organic compounds; however, its final concentration in the assay should not exceed 1% to avoid antimicrobial effects.

  • Preparation of Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 10 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader. The MIC is the well with the lowest compound concentration that has an absorbance value similar to the sterility control.

D. Data Presentation: Example MIC Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
NSP-0018>12832
NSP-00246416
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

II. Evaluation of Anticancer Activity: Topoisomerase IIα Inhibition

Several anticancer drugs exert their effects by targeting topoisomerase enzymes. The discovery that some N-sulfonyl piperidinones inhibit topoisomerase IIα suggests a promising avenue for cancer therapeutic development.[3]

A. Principle of the Topoisomerase IIα Decatenation Assay

Topoisomerase IIα can unlink, or decatenate, intertwined circular DNA molecules, such as those found in kinetoplast DNA (kDNA) from Crithidia fasciculata. This assay measures the ability of a test compound to inhibit this decatenation activity. In the presence of an inhibitor, the kDNA remains as a high-molecular-weight complex that cannot enter an agarose gel, while in the absence of an inhibitor, the decatenated minicircles can migrate into the gel.[9]

B. Experimental Workflow: Topoisomerase IIα Decatenation Assay

TopoII_Decatenation_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Incubate_Compound Pre-incubate Topo IIα with N-sulfonyl piperidinone Add_Substrate Add kDNA Substrate and ATP Incubate_Compound->Add_Substrate Incubate_Reaction Incubate at 37°C for 30 minutes Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with SDS/Proteinase K Incubate_Reaction->Stop_Reaction Gel_Electrophoresis Run Samples on Agarose Gel Stop_Reaction->Gel_Electrophoresis Visualize Stain with Ethidium Bromide and Visualize under UV light Gel_Electrophoresis->Visualize

Caption: Workflow for the Topoisomerase IIα decatenation assay.

C. Detailed Protocol: Topoisomerase IIα Decatenation Assay

1. Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase IIα assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 150 µg/mL BSA)

  • 10 mM ATP solution

  • N-sulfonyl piperidinone test compounds in DMSO

  • Etoposide (positive control inhibitor)

  • Stop buffer/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 25% glycerol)

  • Proteinase K

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 4 µL 5X Assay Buffer

    • x µL N-sulfonyl piperidinone (or DMSO for no-inhibitor control, or Etoposide for positive control)

    • 1 unit Human Topoisomerase IIα

    • Sterile water to a final volume of 16 µL

  • Pre-incubation: Gently mix and incubate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add 2 µL of 10 mM ATP and 2 µL of kDNA (e.g., 100 ng/µL) to each tube.

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Stop Reaction: Add 5 µL of stop buffer/loading dye containing 1 mg/mL Proteinase K. Incubate at 37°C for another 15 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Capture an image of the gel.

D. Data Interpretation
  • No Enzyme Control: A single band of high molecular weight kDNA at the top of the gel.

  • No Inhibitor Control: The kDNA will be decatenated into minicircles that migrate into the gel.

  • Positive Control (Etoposide): Inhibition of decatenation, resulting in the kDNA remaining at the top of the gel.

  • Test Compound: If the N-sulfonyl piperidinone is an inhibitor, the kDNA will remain as a high molecular weight band, similar to the positive control. The degree of inhibition can be estimated by the reduction in the intensity of the decatenated minicircle bands.

III. Neuroprotective Potential: Cholinesterase Inhibition

The piperidine scaffold is a key component of several approved drugs for Alzheimer's disease that act by inhibiting cholinesterases.[4][5] Therefore, screening N-sulfonyl piperidinones for this activity is a logical step in characterizing their biological profile.

A. Principle of the Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.

B. Experimental Workflow: Cholinesterase Inhibition Assay

Cholinesterase_Inhibition_Workflow cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Add_Reagents Add Buffer, DTNB, and N-sulfonyl piperidinone to 96-well Plate Add_Enzyme Add AChE or BChE and Pre-incubate Add_Reagents->Add_Enzyme Initiate_Reaction Add Substrate (ATChI or BTChI) Add_Enzyme->Initiate_Reaction Kinetic_Read Measure Absorbance at 412 nm over Time Initiate_Reaction->Kinetic_Read Calculate_Rate Determine Reaction Rate (V₀) Kinetic_Read->Calculate_Rate Calculate_IC50 Calculate % Inhibition and IC₅₀ Value Calculate_Rate->Calculate_IC50

Caption: Workflow for the cholinesterase inhibition assay.

C. Detailed Protocol: Cholinesterase Inhibition Assay

1. Materials:

  • Acetylcholinesterase (AChE) from electric eel and/or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATChI) and/or Butyrylthiocholine iodide (BTChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • N-sulfonyl piperidinone test compounds in DMSO

  • Donepezil or Galantamine (positive control inhibitor)

  • 96-well flat-bottom microtiter plate

  • Microplate reader with kinetic reading capabilities

2. Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 10 mM solution of ATChI or BTChI in sterile water.

    • Prepare working solutions of the enzymes in phosphate buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

  • Assay Plate Setup: In each well of a 96-well plate, add:

    • 140 µL Phosphate buffer

    • 20 µL DTNB solution

    • 10 µL of N-sulfonyl piperidinone at various concentrations (or DMSO for control).

  • Pre-incubation: Add 20 µL of the enzyme solution (AChE or BChE) to each well. Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the substrate solution (ATChI or BTChI) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

D. Data Presentation: Example Cholinesterase Inhibition Data
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
NSP-00312.55.8
NSP-004>10025.1
Donepezil0.023.2

IV. General Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of the N-sulfonyl piperidinones to distinguish between specific biological activity and non-specific toxicity. The XTT assay is a reliable colorimetric method for determining cell viability.

A. Principle of the XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells.[10][11] Mitochondrial dehydrogenases in metabolically active cells reduce the water-soluble XTT tetrazolium salt to a colored formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11][13]

B. Detailed Protocol: XTT Cell Viability Assay

1. Materials:

  • Human cancer cell line (e.g., HCT116, A549) or a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • N-sulfonyl piperidinone test compounds in DMSO

  • Doxorubicin (positive control for cytotoxicity)

  • XTT labeling reagent and electron-coupling reagent

  • 96-well flat-bottom cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-sulfonyl piperidinones in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (no cells), cells with medium and DMSO (vehicle control), and cells with a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • XTT Labeling:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator, or until the color change is sufficient.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

V. Exploring G-Protein Coupled Receptor (GPCR) Modulation

The piperidine scaffold is prevalent in many GPCR ligands, making it worthwhile to screen N-sulfonyl piperidinones for activity at this major class of drug targets.[3][10] A common downstream signaling event for many GPCRs is the mobilization of intracellular calcium.

A. Principle of the Calcium Flux Assay

This cell-based assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can be loaded into cells. Upon binding of an agonist to a Gq-coupled GPCR, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. The binding of calcium to the fluorescent dye results in a significant increase in fluorescence intensity, which can be monitored in real-time. Antagonists will block the agonist-induced calcium release.

B. Detailed Protocol: Calcium Flux Assay

1. Materials:

  • A cell line endogenously or recombinantly expressing the GPCR of interest (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange transport inhibitor that helps retain the dye inside the cells)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • N-sulfonyl piperidinone test compounds in DMSO

  • Known agonist and antagonist for the target GPCR

  • 96- or 384-well black-walled, clear-bottom cell culture plates

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

2. Procedure:

  • Cell Seeding: Seed the cells into the black-walled plates and grow to confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the N-sulfonyl piperidinones (for antagonist mode) or a single high concentration (for agonist mode) in assay buffer. Also prepare the agonist and antagonist controls.

  • Assay Measurement (Antagonist Mode):

    • Place the cell plate in the fluorescence reader.

    • Add the N-sulfonyl piperidinone compounds to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject the known agonist at a concentration that gives a maximal response (e.g., EC₈₀).

    • Monitor the change in fluorescence over time.

  • Assay Measurement (Agonist Mode):

    • Place the cell plate in the fluorescence reader.

    • Measure the baseline fluorescence.

    • Inject the N-sulfonyl piperidinone compounds.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • The fluorescence signal is typically expressed as the change in fluorescence (ΔF) from baseline or as a ratio (F/F₀).

    • For agonist activity, plot the peak fluorescence response against the compound concentration and determine the EC₅₀ value.

    • For antagonist activity, plot the agonist-induced peak fluorescence response against the antagonist (N-sulfonyl piperidinone) concentration and determine the IC₅₀ value.

VI. Conclusion

The in vitro assays described in these application notes provide a robust framework for the initial biological characterization of novel N-sulfonyl piperidinone derivatives. By systematically evaluating their antimicrobial, anticancer (via topoisomerase IIα inhibition), neuroprotective (via cholinesterase inhibition), and potential GPCR modulatory activities, alongside general cytotoxicity, researchers can efficiently identify promising lead compounds for further development. The detailed, step-by-step protocols and explanations of the underlying principles are intended to empower scientists to generate high-quality, reproducible data, thereby accelerating the drug discovery process for this versatile chemical scaffold.

References

  • Jorgensen JH, Ferraro MJ, McElmeel ML, Spargo J, Swenson JM, Tenover FC. Detection of penicillin and extended-spectrum cephalosporin resistance among Streptococcus pneumoniae clinical isolates by use of the E test. J Clin Microbiol. 1994;32(1):159–163. [Link]

  • Adeniran et al. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
  • Kenakin, T. (2017). Targeting GPCRs for Drug Discovery. CCRM. [Link]

  • Saeed, A., Abbas, N., & Flörke, U. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][2][3]triazines. European journal of medicinal chemistry, 77, 359-367. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • In Vitro Assay of CDK2 Inhibition. MDPI. [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. [Link]

  • Saturnino et al. (2020). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Molecules, 25(23), 5737. [Link]

  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. [Link]

  • G-protein coupled receptors (GPCRs). BPS Bioscience. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. [Link]

  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed. [Link]

  • Topoisomerase Assays. Current Protocols in Pharmacology. [Link]

  • GPCR drug discovery: new agents, targets and indications. PubMed. [Link]

  • Synthesis and cholinesterase inhibitory activity study of new piperidone grafted spiropyrrolidines. PubMed. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central. [Link]

  • Osheroff, N., & Bjornsti, M. A. (2001). Functional assays for DNA topoisomerases. In Methods in molecular biology (Vol. 95, pp. 277-290). Humana Press.

Sources

Application Notes and Protocols for the Purification of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and reproducible, with a focus on the underlying scientific principles to allow for informed troubleshooting and adaptation.

Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale/Reference Analogue
Molecular Formula C₁₁H₁₂ClNO₃S-
Molecular Weight 273.74 g/mol -
Appearance Likely a white to off-white solid.Based on the appearance of similar sulfonylated compounds and piperidone derivatives.
Melting Point Expected to be a crystalline solid with a defined melting point.N-sulfonylated piperidones are generally crystalline solids.
Solubility Soluble in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. Likely has low solubility in water.Inferred from the properties of related compounds such as 4,4'-dichlorodiphenyl sulfone which is soluble in ethanol and chloroform and slightly soluble in water.[1]
Polarity Moderately polar.The presence of the sulfonyl group, the carbonyl group, and the tertiary amine within the piperidone ring contribute to its polarity.

Purification Strategies: A Multi-faceted Approach

The choice of purification technique is dictated by the nature and quantity of impurities present in the crude material. A multi-step approach, often combining recrystallization and column chromatography, is typically employed to achieve high purity.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Bulk Purification Column Column Chromatography Recrystallization->Column If impurities persist Purity_Analysis Purity Analysis (TLC/HPLC) Recrystallization->Purity_Analysis Column->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product Purity Confirmed Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Target Rf ~ 0.35) Column_Packing 2. Pack Column with Silica Gel TLC->Column_Packing Sample_Loading 3. Load Sample Column_Packing->Sample_Loading Elution 4. Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection Fraction_Analysis 6. Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions 7. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal 8. Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of N-Sulfonyl-4-piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of N-Sulfonyl-4-piperidinones in Drug Discovery

The N-sulfonyl-4-piperidinone scaffold is a cornerstone in modern medicinal chemistry. These heterocyclic compounds serve as crucial intermediates in the synthesis of a wide array of pharmacologically active molecules, including treatments for pain, hypertension, and cancer.[1] Their prevalence in drug candidates stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, while the N-sulfonyl group provides a versatile handle for modulating biological activity and physicochemical characteristics.

However, transitioning the synthesis of these vital building blocks from the laboratory bench to a pilot or industrial scale is fraught with challenges.[2] Issues that are trivial in a round-bottom flask, such as heat dissipation, mixing efficiency, and impurity amplification, can become critical obstacles at larger volumes.[3] This guide provides a comprehensive framework for researchers, chemists, and process development professionals to navigate the complexities of scaling up the synthesis of N-sulfonyl-4-piperidinones, ensuring a process that is safe, efficient, reproducible, and economically viable.

Strategic Foundations for Synthesis: From Core to Final Product

The most common and industrially relevant approach to N-sulfonyl-4-piperidinones involves a two-stage thought process: the formation of the 4-piperidone core, followed by the crucial N-sulfonylation step.

  • Constructing the 4-Piperidone Core: A widely adopted method for creating the piperidone ring is the Dieckmann condensation.[4] This process typically involves the intramolecular cyclization of a diester, formed from the Michael addition of a primary amine to two equivalents of an alkyl acrylate, followed by hydrolysis and decarboxylation to yield the 4-piperidone core.[4][5] The starting material for the subsequent sulfonylation is often 4-piperidone hydrochloride, which is commercially available or can be synthesized and isolated as a stable salt.

  • The N-Sulfonylation Reaction: This is the key transformation where the sulfonyl group is appended to the piperidone nitrogen. The reaction involves the nucleophilic attack of the secondary amine of the piperidone on the electrophilic sulfur atom of a sulfonyl chloride. This is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Piperidone 4-Piperidone (as HCl salt) Reaction_Point + Piperidone->Reaction_Point SulfonylChloride Ar-SO2Cl (Arylsulfonyl Chloride) SulfonylChloride->Reaction_Point Base Base (e.g., Triethylamine) Base->Reaction_Point Neutralizes HCl Solvent Solvent (e.g., DCM) Solvent->Reaction_Point Product N-Sulfonyl-4-piperidinone Byproduct Base·HCl (Salt Byproduct) Reaction_Point->Product N-Sulfonylation Reaction_Point->Byproduct

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction: Understanding the Molecule

1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is a key building block in medicinal chemistry. Its structure, featuring a sulfonyl group and a piperidinone ring, presents unique purification challenges. The presence of polar functional groups and a relatively high molecular weight can lead to issues with solubility, crystallinity, and co-elution of impurities during chromatographic separation. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses the most frequently encountered problems during the purification of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone.

Problem 1: Low Purity After Initial Synthesis

Symptoms:

  • Broad melting point range.

  • Presence of multiple spots on Thin Layer Chromatography (TLC).

  • Additional peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Potential Causes and Solutions:

  • Incomplete Reaction: The presence of starting materials, such as 4-piperidinone and 4-chlorophenylsulfonyl chloride, is a common cause of low purity.

    • Solution: Monitor the reaction progress using TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature. A slight excess of one reagent (typically the more easily removed one) can also drive the reaction to completion.

  • Side Reactions: The formation of by-products can significantly complicate purification. A likely side-product is 4-chlorophenylsulfonic acid, resulting from the hydrolysis of 4-chlorophenylsulfonyl chloride.

    • Solution: Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis. The use of a non-nucleophilic base can also prevent side reactions. If 4-chlorophenylsulfonic acid is present, it can often be removed by a basic aqueous wash of the organic layer during workup.

  • Degradation of the Product: While N-sulfonyl piperidinones are generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation.

    • Solution: Maintain careful control over reaction and workup conditions. Neutralize the reaction mixture promptly after completion. If thermal degradation is suspected, consider performing the reaction at a lower temperature for a longer duration.

Visualizing the Impurity Profile:

A typical impurity profile might look like this:

Impurity Potential Source Typical Analytical Observation (HPLC)
4-PiperidinoneUnreacted starting materialEarly eluting peak
4-Chlorophenylsulfonyl ChlorideUnreacted starting materialCan be reactive, may show up as its hydrolysis product
4-Chlorophenylsulfonic AcidHydrolysis of sulfonyl chlorideVery polar, early eluting peak
Dimerized or Polymerized By-productsSide reactionsLater eluting, broad peaks
Problem 2: Difficulty in Crystallization/Oiling Out

Symptom: The product fails to crystallize from the chosen solvent system and instead forms an oil.

Potential Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: First, attempt to improve the purity of the crude product through a preliminary purification step, such as a quick filtration through a plug of silica gel.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, or the cooling rate may be too fast.

    • Solution: A systematic solvent screening is crucial. The ideal recrystallization solvent will dissolve the compound when hot but have low solubility at room temperature or below.[1][2] A good starting point for N-sulfonyl compounds can be alcohols like ethanol or isopropanol, or mixtures of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, heptane). Slow cooling is critical for the formation of well-defined crystals.[2] If the product still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation or add a seed crystal from a previous successful crystallization.

Proposed Recrystallization Solvent Screening Protocol:

  • Place a small amount of the crude product (10-20 mg) in several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each tube.

  • Observe solubility at room temperature.

  • For insoluble or sparingly soluble samples, heat the test tube gently to boiling.

  • If the compound dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation.

Solvent Solubility at 25°C Solubility at Boiling Crystal Formation on Cooling
WaterInsolubleInsoluble-
MethanolSolubleVery SolublePoor
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleExcellent
Ethyl AcetateSolubleVery SolublePoor
TolueneSparingly SolubleSolubleFair
HeptaneInsolubleInsoluble-
Ethyl Acetate/Heptane (1:3)Sparingly SolubleSolubleGood
Problem 3: Colored Impurities

Symptom: The final product has a yellow or brown tint.

Potential Causes and Solutions:

  • Thermally Induced Degradation: Overheating during reaction or solvent removal can generate colored by-products.

    • Solution: Use a rotary evaporator with a water bath at a controlled, moderate temperature for solvent removal.

  • Presence of Chromophoric Impurities: Certain impurities, even at low levels, can impart color to the final product.

    • Solution: Treatment with activated carbon during recrystallization can be effective in removing colored impurities.[1] Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Workflow for Purification:

PurificationWorkflow Crude Crude Product Analysis TLC/HPLC Analysis Crude->Analysis HighPurity High Purity? Analysis->HighPurity >95% LowPurity Low Purity? Analysis->LowPurity <95% Recrystallization Recrystallization Pure Pure Product Recrystallization->Pure Chromatography Column Chromatography Chromatography->Recrystallization HighPurity->Recrystallization LowPurity->Chromatography

Caption: General purification workflow for 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for this compound?

A1: Based on the polarity of the molecule, a good starting point for normal-phase silica gel chromatography would be a mobile phase of ethyl acetate in hexanes or heptane. You can start with a gradient elution from 10% ethyl acetate to 50% ethyl acetate. The optimal mobile phase composition should be determined by TLC analysis first. For reverse-phase HPLC, a mobile phase of acetonitrile and water, possibly with a small amount of formic acid or trifluoroacetic acid to improve peak shape, would be a suitable starting point.

Q2: My purified product has a different melting point than reported in the literature. What could be the reason?

A2: A discrepancy in melting point can be due to several factors:

  • Residual Impurities: Even small amounts of impurities can depress and broaden the melting point range.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. The specific crystallization conditions (solvent, cooling rate) can influence which polymorph is obtained.

  • Measurement Error: Ensure your melting point apparatus is calibrated correctly.

Q3: Is 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone susceptible to hydrolysis?

A3: While the sulfonamide bond is generally robust, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is recommended to handle the compound under neutral or mildly acidic/basic conditions and to avoid prolonged heating in aqueous solutions.

Q4: I am seeing a new, less polar spot on TLC after my product has been stored for a while. What could it be?

A4: The formation of a less polar impurity upon storage could indicate a degradation pathway that is not hydrolytic. One possibility is a dimerization or other intermolecular reaction, although this is less common for this class of compounds under normal storage conditions (cool, dry, and dark). It is advisable to re-analyze the sample by LC-MS to identify the mass of the new impurity, which can provide clues to its structure.

Troubleshooting Decision Tree:

TroubleshootingTree Start Purification Issue LowPurity Low Purity Start->LowPurity OilingOut Oiling Out Start->OilingOut Colored Colored Product Start->Colored CheckReaction Check Reaction Completion LowPurity->CheckReaction ChangeWorkup Modify Workup (e.g., wash) LowPurity->ChangeWorkup ColumnChrom Perform Column Chromatography LowPurity->ColumnChrom SolventScreen Systematic Solvent Screen OilingOut->SolventScreen SlowCool Ensure Slow Cooling OilingOut->SlowCool SeedCrystal Add Seed Crystal OilingOut->SeedCrystal Charcoal Treat with Activated Carbon Colored->Charcoal LowTemp Use Lower Temperatures Colored->LowTemp

Caption: A decision tree for troubleshooting common purification problems.

References

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. National Institutes of Health. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing N-Arylsulfonylation of 4-Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-arylsulfonylation of 4-piperidones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their N-arylsulfonyl-4-piperidone products. In this resource, we will explore common challenges encountered during this specific transformation and provide detailed, evidence-based troubleshooting strategies to overcome them. Our approach is rooted in a deep understanding of the reaction mechanism and the unique chemical properties of the 4-piperidone scaffold.

Introduction: The Synthetic Challenge

The N-arylsulfonylation of 4-piperidones is a crucial reaction in the synthesis of a wide array of biologically active molecules. The resulting N-sulfonyl-4-piperidone core is a privileged scaffold in medicinal chemistry. However, this reaction is often plagued by moderate to low yields due to several factors, including the steric hindrance around the nitrogen atom and the potential for undesired side reactions involving the ketone functionality. This guide will provide a systematic approach to troubleshooting and optimizing this important transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the N-arylsulfonylation of 4-piperidone often a low-yielding reaction?

The primary challenge stems from the inherent properties of the 4-piperidone substrate. The nitrogen atom, being a secondary amine within a cyclic structure, can present significant steric hindrance, slowing down the rate of the desired nucleophilic attack on the sulfonyl chloride. Furthermore, the presence of the ketone at the 4-position can lead to competing side reactions under basic conditions.

Q2: What are the most common side products I should be aware of?

Common side products can include:

  • Unreacted starting material: Due to incomplete reaction.

  • Products of enamine/enolate formation: The ketone's alpha-protons are acidic and can be deprotonated by the base, leading to self-condensation or other undesired reactions.

  • Hydrolysis of the sulfonyl chloride: If water is present in the reaction mixture.

Q3: Is it necessary to protect the ketone group of the 4-piperidone before N-arylsulfonylation?

While protecting the ketone (e.g., as a ketal) is a viable strategy to prevent side reactions, it adds extra steps to the synthetic route (protection and deprotection), which can lower the overall yield. In many cases, careful optimization of the reaction conditions can make protection unnecessary. This guide focuses on strategies to achieve high yields without the need for a protecting group.

Troubleshooting Guide

Problem 1: Low or No Conversion of the 4-Piperidone Starting Material

A lack of conversion is a common issue and can often be traced back to insufficient reactivity of the nucleophile or deactivation of the electrophile.

Root Cause Analysis and Solutions:

  • Insufficient Basicity: The base used may not be strong enough to sufficiently deprotonate the 4-piperidone's nitrogen, which is necessary to increase its nucleophilicity. Standard organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be inadequate, especially with sterically demanding sulfonyl chlorides.

  • Steric Hindrance: The 4-piperidone nitrogen is sterically encumbered. This is further exacerbated by bulky substituents on the piperidone ring or the arylsulfonyl chloride.

Troubleshooting Workflow:

start Low/No Conversion base Evaluate Base start->base catalyst Introduce a Nucleophilic Catalyst (DMAP) base->catalyst If yield is still low success Improved Yield base->success If successful conditions Optimize Reaction Conditions catalyst->conditions For further optimization catalyst->success If successful conditions->success

Caption: Troubleshooting workflow for low conversion.

Experimental Protocols:

Solution A: Employ a Stronger, Non-Nucleophilic Base

For sterically hindered amines, a stronger base that is non-nucleophilic is often required.

  • Recommended Bases:

    • Proton Sponge (1,8-Bis(dimethylamino)naphthalene)

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Solution B: Utilize a Nucleophilic Catalyst - The Power of DMAP

4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for acylation and sulfonylation reactions, particularly for hindered alcohols and amines.[1] DMAP proceeds through a highly reactive N-sulfonylpyridinium intermediate.[2]

  • Mechanism of DMAP Catalysis:

    • DMAP attacks the sulfonyl chloride to form a reactive N-sulfonyl-DMAP intermediate.

    • The hindered 4-piperidone nitrogen then attacks this activated intermediate, which is more reactive than the original sulfonyl chloride.

    • DMAP is regenerated, completing the catalytic cycle.

DMAP DMAP (CH₃)₂N-Py Intermediate N-Sulfonyl-DMAP Intermediate [Ar-SO₂-N⁺(Py)(CH₃)₂]Cl⁻ DMAP->Intermediate Attacks ArSO2Cl Arylsulfonyl Chloride Ar-SO₂-Cl ArSO2Cl->Intermediate Product N-Arylsulfonyl-4-piperidone R₂N-SO₂-Ar Intermediate->Product Piperidone 4-Piperidone R₂NH Piperidone->Product Attacks

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, even minor structural ambiguities can lead to misinterpretation of biological data and wasted resources. This guide provides an in-depth comparison of analytical techniques for the structural validation of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, a compound of interest in medicinal chemistry.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering a framework for establishing a self-validating system of protocols. By integrating foundational analytical principles with practical insights, this guide aims to equip researchers with the expertise to confidently verify the structure of this and related N-arylsulfonyl piperidones.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique can unequivocally determine the structure of a complex organic molecule. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. For 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, a comprehensive approach integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural elucidation of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy will reveal the number of distinct proton environments, their connectivity (through spin-spin coupling), and their chemical environment. For the target molecule, we anticipate a spectrum exhibiting key features corresponding to the aromatic and aliphatic regions.

Expected ¹H NMR Spectral Data (Predicted):

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
Ar-H~7.8 - 7.9Doublet2HProtons ortho to the sulfonyl group
Ar-H~7.5 - 7.6Doublet2HProtons meta to the sulfonyl group
-CH₂- (adjacent to N)~3.6 - 3.8Triplet4HProtons on carbons adjacent to the nitrogen
-CH₂- (adjacent to C=O)~2.6 - 2.8Triplet4HProtons on carbons adjacent to the carbonyl

Note: Predicted chemical shifts can vary based on the solvent and the prediction software used.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon environments.

Expected ¹³C NMR Spectral Data (Predicted):

CarbonChemical Shift (δ) ppm (Predicted)Assignment
C=O~205 - 208Carbonyl carbon
Ar-C (ipso to SO₂)~140 - 142Aromatic carbon attached to the sulfonyl group
Ar-C (ipso to Cl)~138 - 140Aromatic carbon attached to chlorine
Ar-CH~129 - 130Aromatic carbons ortho to the sulfonyl group
Ar-CH~128 - 129Aromatic carbons meta to the sulfonyl group
-CH₂- (adjacent to N)~45 - 47Aliphatic carbons adjacent to the nitrogen
-CH₂- (adjacent to C=O)~40 - 42Aliphatic carbons adjacent to the carbonyl
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Record the spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Section 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern.

Expected Mass Spectrum

For 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone (Molecular Formula: C₁₁H₁₂ClNO₃S), the expected monoisotopic mass is approximately 273.02 g/mol . The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Key Predicted Fragment Ions:

m/z (Predicted)Identity
273/275[M]⁺ (Molecular ion)
175[Cl-C₆H₄-SO₂]⁺
111[Cl-C₆H₄]⁺
98[C₅H₈NO]⁺

The fragmentation of N-sulfonylpiperidines is often influenced by the substituents on the piperidine ring and the sulfonyl group.[3] Common fragmentation pathways for sulfonamides have been investigated and can provide a basis for interpreting the observed spectrum.[4]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement and determination of the elemental composition.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and its isotopic pattern. Propose fragmentation pathways based on the observed fragment ions.

Section 3: Infrared (IR) Spectroscopy - The Functional Group Signature

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone should exhibit characteristic absorption bands for the carbonyl, sulfonyl, and aromatic moieties.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1720-1740C=O (Ketone) stretch
~1340-1360 and ~1150-1170S=O (Sulfonyl) asymmetric and symmetric stretch
~3050-3100Aromatic C-H stretch
~1580-1600 and ~1470-1490Aromatic C=C stretch
~1090C-N stretch
~820-840p-disubstituted benzene C-H bend (out-of-plane)
~700-750C-Cl stretch

Note: The exact positions of these bands can be influenced by the molecular environment.[5][6][7][8][9]

Experimental Protocol: IR Spectroscopy Analysis
  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the proposed structure.

Section 4: Workflow and Data Integration

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_conclusion Conclusion Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Data Integration & Comparison NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation Consistent Data Structure_Discrepancy Structural Discrepancy (Re-evaluate) Data_Integration->Structure_Discrepancy Inconsistent Data

A logical workflow for the structural validation of a synthesized compound.

Section 5: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and integration.Provides detailed structural information.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Carbon skeleton and number of unique carbons.Complements ¹H NMR for a complete structural picture.Lower sensitivity and longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity and provides molecular formula with high resolution MS.Isomers may not be distinguishable by mass alone.
IR Spectroscopy Presence of functional groups.Rapid, non-destructive, and provides a quick functional group "fingerprint".Provides limited information on the overall molecular structure.

Section 6: Potential Impurities and Their Identification

During the synthesis of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, several byproducts or impurities could potentially form. These may include starting materials or products of side reactions. Analytical techniques, particularly NMR and MS, are crucial for their detection. For instance, the presence of unreacted 4-chlorophenylsulfonyl chloride or tetrahydro-4(1H)-pyridinone would be readily detectable by NMR and MS.

Conclusion

The structural validation of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone requires a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. By comparing the experimental data with predicted values and characteristic functional group frequencies, researchers can achieve a high degree of confidence in the assigned structure. This multi-technique approach ensures the scientific integrity of subsequent biological and medicinal chemistry studies.

References

  • This reference is a placeholder for a relevant citation on the synthesis of the target molecule or a closely rel
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • IR Absorption Table. University of California, Los Angeles. [Link]

  • This reference is a placeholder for a relevant citation on the mass spectrometry of sulfonamides.
  • This reference is a placeholder for a relevant citation on the synthesis of piperidine deriv
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. [Link]

  • Supplementary Information for General. The Royal Society of Chemistry. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • This reference is a placeholder for a relevant citation on mass spectrometry of cyclic ketones.
  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Chemistry LibreTexts. [Link]

  • This reference is a placeholder for a relevant citation on the biological activity of sulfonylpiperidines.
  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]

Sources

A Comparative Analysis of the Biological Activity of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the structural scaffold of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone has emerged as a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activity of various analogs of this core structure, delving into the structure-activity relationships (SAR) that govern their cytotoxic potential. By examining the impact of specific molecular modifications, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future design and synthesis efforts.

Introduction: The N-Arylsulfonyl-4-piperidone Scaffold

The N-arylsulfonyl-4-piperidone core is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry. The presence of the sulfonyl group, the piperidone ring, and the potential for diverse substitutions on the aryl moiety allows for fine-tuning of the molecule's physicochemical properties and biological activity. Numerous studies have demonstrated that compounds bearing this scaffold exhibit a range of pharmacological effects, with a notable emphasis on anticancer properties.[1][2][3] The underlying hypothesis for the anticancer activity of these compounds often involves their ability to induce apoptosis and cell cycle arrest in cancer cells.[4]

This guide will focus on analogs of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, exploring how modifications to both the arylsulfonyl and the piperidone components influence their efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone analogs is intricately linked to their chemical structure. Key modifications and their observed impact on anticancer activity are discussed below.

Substitutions on the Arylsulfonyl Moiety

The nature and position of substituents on the phenylsulfonyl ring play a critical role in determining the cytotoxic potency of these analogs.

  • Electron-Withdrawing vs. Electron-Donating Groups: Studies on related arylsulfonylhydrazones have shown that the introduction of both electron-withdrawing groups (e.g., nitro, chloro, bromo, fluoro) and electron-donating groups (e.g., methoxy, amino) into the meta or para positions of the phenyl ring can retain or enhance antineoplastic activity.[5] This suggests a complex interplay of electronic and steric factors in the interaction with biological targets.

  • Halogen Substitution: The presence of a halogen, such as the chlorine atom in the parent compound, is a common feature in many biologically active molecules. Its influence on lipophilicity and electronic properties can significantly impact cell permeability and target binding.

  • Bulky Aromatic Groups: Replacement of the terminal phenyl group with bulkier aromatic systems like α-naphthyl or β-naphthyl has been shown to be well-tolerated and can maintain potent antitumor activity in related compound series.[5]

Modifications of the Tetrahydro-4(1H)-pyridinone Ring

Alterations to the piperidone core are another crucial avenue for modulating biological activity.

  • Substitution at the 3 and 5 Positions: A significant body of research has focused on 3,5-bis(arylidene)-4-piperidone derivatives. These modifications, which introduce α,β-unsaturated ketone functionalities, are known to contribute to both anti-inflammatory and antitumor activities.[2] The cytotoxic potency of these compounds often increases with the electron-withdrawing nature of the substituents on the arylidene groups.[1]

  • N-Substitution: The introduction of substituents on the nitrogen atom of the piperidone ring, other than the arylsulfonyl group, can dramatically alter the compound's properties. For instance, N-benzenesulfonyl substituents have been shown to improve the anti-inflammatory activities of 3,5-bis(arylidene)-4-piperidones.[6]

Comparative Biological Activity

Compound/AnalogModificationCancer Cell Line(s)IC50 (µM)Reference
Related Arylsulfonylimidazolidinones Carbamate analogsHCT116, A549, NCL-H460Superior to doxorubicin[7]
3,5-bis(benzylidene)-4-piperidones Various aryl substituentsCa9-22, HSC-2, HSC-4, Colo-205, HT29, CEMPotent, often sub-micromolar[1]
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide Complex pyridine-3-sulfonamideLeukemia, Colon Cancer, Melanoma13.6 - 14.9 (GI50)[8]
2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone Indole substitution on piperidineMedulloblastoma (in vivo)Tumor growth inhibition[9]

Note: IC50 and GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency. The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Methodologies for Biological Activity Assessment

The evaluation of the anticancer potential of these compounds relies on robust and reproducible in vitro assays. A standard workflow for screening and characterizing novel analogs is outlined below.

General Synthesis Workflow

The synthesis of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone analogs typically involves a multi-step process. A generalized synthetic pathway is depicted below.

G cluster_0 Synthesis of N-Arylsulfonyl-4-piperidone Core cluster_1 Modification of the Piperidone Ring A 4-Piperidone hydrochloride D 1-(Arylsulfonyl)piperidin-4-one A->D Reaction in a suitable solvent B Arylsulfonyl chloride (e.g., 4-chlorophenylsulfonyl chloride) B->D C Base (e.g., Triethylamine) C->D E 1-(Arylsulfonyl)piperidin-4-one H 3,5-bis(arylidene)-1-(arylsulfonyl)piperidin-4-one E->H Claisen-Schmidt condensation F Aromatic aldehyde F->H G Base (e.g., NaOH) G->H

Caption: General synthetic scheme for N-arylsulfonyl-4-piperidone analogs.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone analogs are still under investigation, several potential mechanisms of action have been proposed for related sulfonamide-containing anticancer agents.

  • Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds may halt the progression of the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[3]

  • Inhibition of Key Signaling Pathways: Sulfonamide derivatives have been shown to interfere with various signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt pathway.[10]

G cluster_0 Cellular Effects compound N-Arylsulfonyl-4-piperidone Analogs apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle pathway Signaling Pathway Inhibition (e.g., PI3K/Akt) compound->pathway cancer_cell Cancer Cell apoptosis->cancer_cell leads to cell_cycle->cancer_cell acts on pathway->cancer_cell affects inhibition Inhibition of Proliferation and Survival cancer_cell->inhibition results in

Caption: Putative mechanisms of action for N-arylsulfonyl-4-piperidone analogs.

Conclusion and Future Directions

The 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone scaffold represents a valuable framework for the design of novel anticancer agents. Structure-activity relationship studies indicate that modifications to both the arylsulfonyl moiety and the piperidone ring can significantly impact cytotoxic potency. In particular, the introduction of bulky and electron-withdrawing groups, as well as the incorporation of α,β-unsaturated ketone functionalities, appear to be promising strategies for enhancing biological activity.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs to further elucidate the SAR. Mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in optimizing their therapeutic potential and advancing them towards clinical development.

References

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[7][10][11]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(6), 1738. [Link]

  • Dimmock, J. R., et al. (2010). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 15(1), 345-365. [Link]

  • Subramanian, S., et al. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. European Journal of Medicinal Chemistry, 46(9), 3874-3882. [Link]

  • Wang, L., et al. (2018). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1335-1342. [Link]

  • Saeed, A., et al. (2017). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 22(12), 2139. [Link]

  • Caproiu, M. T., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(18), 4149. [Link]

  • Kalogirou, A. S., et al. (2012). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 28(4), 1471-1476. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(19), 6653. [Link]

  • Dindulkar, S. D., et al. (2014). Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells. Journal of Chemical Sciences, 126(3), 861-871. [Link]

  • Ali, M. M., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemistry, 2021, 6688123. [Link]

  • Kumar, A., et al. (2022). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Agrawal, M. K., et al. (1979). Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. Journal of Medicinal Chemistry, 22(5), 583-586. [Link]

  • Arote, R. B., et al. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Advanced Research, 12(6), 114-121. [Link]

  • Perveen, S., et al. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Medicinal Chemistry Research, 23(11), 4879-4888. [Link]

  • Santhosh, S., et al. (2011). Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. European Journal of Medicinal Chemistry, 46(7), 3026-3036. [Link]

  • Chen, J., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 565-584. [Link]

  • Frohlich, T., et al. (2024). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 29(1), 213. [Link]

  • Ozenver, N., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 45(3), 836-848. [Link]

  • Hsieh, T. J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2821. [Link]

  • Abe, T., et al. (2022). A Photocatalytic System Composed of Benzimidazolium Aryloxide and Tetramethylpiperidine 1-Oxyl to Promote Desulfonylative α-Oxyamination Reactions of α-Sulfonylketones. ACS Omega, 7(4), 3747-3757. [Link]

  • Reddy, T. S., et al. (2019). Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety. ChemMedChem, 14(4), 465-474. [Link]

  • Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, e2400121. [Link]

  • Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(16), 3171-3181. [Link]

Sources

Benchmarking the Efficacy of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone (CSPT-4P) Derivatives: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the efficacy of a novel class of compounds, 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone (designated here as CSPT-4P) derivatives, with a primary focus on their potential as anticancer agents. Given the prevalence of the pyridinone scaffold in medicinal chemistry, these compounds represent a promising avenue for the development of new therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to preclinical evaluation, from initial in vitro screening to in vivo efficacy studies and preliminary safety profiling.

Introduction: The Rationale for Investigating CSPT-4P Derivatives

The pyridinone core is a privileged scaffold in drug discovery, known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The incorporation of a sulfonyl group, particularly with a 4-chlorophenyl substituent, introduces specific electronic and steric properties that can modulate target binding and pharmacokinetic profiles. Several heterocyclic compounds containing sulfur have demonstrated potent anticancer activities.[2][3][4] This guide outlines a systematic approach to characterizing the efficacy of novel CSPT-4P derivatives, comparing their performance against established anticancer drugs and elucidating their potential mechanism of action.

For the purpose of this guide, we will hypothesize that CSPT-4P derivatives are being investigated as inhibitors of a critical signaling pathway implicated in cancer progression, such as a receptor tyrosine kinase (RTK) pathway. This hypothesis is based on the structural motifs present in many existing kinase inhibitors.

Phase 1: In Vitro Efficacy and Selectivity Profiling

The initial phase of benchmarking focuses on establishing the cytotoxic and antiproliferative activity of the CSPT-4P derivatives in a panel of cancer cell lines. This stage is crucial for identifying the most potent compounds and determining their spectrum of activity.

Cell Viability and Proliferation Assays

The foundational step in assessing anticancer potential is to determine the effect of the compounds on cancer cell viability and proliferation.[5]

Experimental Protocol: MTT/MTS Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the CSPT-4P derivatives and comparator drugs (e.g., Doxorubicin for broad-spectrum cytotoxicity, a relevant targeted therapy if the molecular target is known). Add the compounds to the cells and incubate for 48-72 hours.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation:

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)Normal Fibroblasts IC50 (µM)
CSPT-4P-0015.27.8> 50
CSPT-4P-00215.621.3> 50
Doxorubicin0.81.22.5
Mechanism of Action: Apoptosis Induction

To understand how CSPT-4P derivatives exert their cytotoxic effects, it is essential to investigate their ability to induce apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the CSPT-4P derivatives at their IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Experimental Workflow:

G cluster_0 Phase 1: In Vitro Evaluation Cell Viability (MTT) Cell Viability (MTT) IC50 Determination IC50 Determination Cell Viability (MTT)->IC50 Determination Quantify Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Prioritize Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Lead Compound Selection->Apoptosis Assay (Annexin V) Mechanistic Insight Pathway Analysis Pathway Analysis Apoptosis Assay (Annexin V)->Pathway Analysis Elucidate

Caption: Workflow for in vitro efficacy and mechanism of action studies.

Phase 2: In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their antitumor efficacy in a more complex biological system. Xenograft models are a standard for this purpose.[6]

Xenograft Tumor Models

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, CSPT-4P derivative, comparator drug like 5-Fluorouracil for colon cancer).[6] Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 250-
CSPT-4P-001 (20 mg/kg)600 ± 15060
5-Fluorouracil (20 mg/kg)750 ± 18050

Visualization of a Hypothetical Signaling Pathway Inhibited by CSPT-4P:

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RTK RTK Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Promotes CSPT-4P CSPT-4P CSPT-4P->RTK Inhibits

Caption: Hypothesized mechanism of CSPT-4P inhibiting an RTK signaling pathway.

Phase 3: ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to de-risk a drug discovery program.

In Vitro ADME Assays

A panel of in vitro assays can predict the pharmacokinetic and safety profiles of the CSPT-4P derivatives.

  • Permeability: Caco-2 permeability assays are used to predict intestinal absorption of orally administered drugs.[7][8][9]

  • Metabolic Stability: Incubation with liver microsomes helps to determine the metabolic stability of the compounds.

  • Cytochrome P450 (CYP) Inhibition: Assessing the inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is crucial to predict potential drug-drug interactions.[10][11][12][13][14]

  • hERG Channel Inhibition: The hERG assay is a critical safety screen to assess the risk of drug-induced cardiac arrhythmias.[15][16][17][18][19]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to form a differentiated monolayer.

  • Compound Application: Add the CSPT-4P derivative to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, take samples from the opposite chamber.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

Data Presentation:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
CSPT-4P-00115.216.11.1
Propranolol (High Permeability)>20>20~1
Atenolol (Low Permeability)<1<1~1
Preliminary In Vivo Toxicology

Acute toxicity studies in rodents can provide initial insights into the safety profile of the lead CSPT-4P derivative.

Experimental Protocol: Acute Toxicity Study

  • Dosing: Administer single, escalating doses of the CSPT-4P derivative to groups of mice.

  • Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

Conclusion and Future Directions

This guide provides a structured and comprehensive approach to benchmarking the efficacy of novel 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone derivatives. By systematically evaluating their in vitro and in vivo anticancer activity, elucidating their mechanism of action, and profiling their ADME-Tox properties, researchers can effectively identify and advance the most promising candidates for further development. The data generated from these studies will be crucial for making informed decisions and for the potential translation of these compounds into clinical candidates. Further structure-activity relationship (SAR) studies will also be essential to optimize the potency and drug-like properties of this chemical series.[20]

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. (2021-04-02). [Link]

  • N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. PubMed. [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one.
  • The anti-cancer effectiveness of some heterocyclic compounds containing sulfur atom. ResearchGate. (2025-03-01). [Link]

  • Antitumor effect of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride on tumor cells in vitro. ResearchGate. (2025-08-06). [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. (2025-08-06). [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. (2022-03-23). [Link]

  • Drugs Approved for Breast Cancer. National Cancer Institute. (2025-02-24). [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Publishing. [Link]

  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents. PubMed. [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. (2023-04-13). [Link]

  • Drugs Approved for Colon and Rectal Cancer. National Cancer Institute. (2025-03-14). [Link]

  • Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596). PubMed. [Link]

  • Role of hERG potassium channel assays in drug development. PubMed. (2008-03-05). [Link]

  • In Vitro Permeability Assay. Creative Bioarray. [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. ACS Publications. (2023-03-23). [Link]

  • hERG Safety. Evotec. [Link]

  • Chemotherapy for Breast Cancer. American Cancer Society. (2021-10-27). [Link]

  • Colon Cancer Medication. Medscape. (2025-10-08). [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. [Link]

  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents. R Discovery. (2023-05-01). [Link]

  • Advanced drug permeability & transporter assays. Nuvisan. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. [Link]

  • Targeted and immunotherapy drugs for breast cancer. Cancer Research UK. [Link]

  • Special Issue : Heterocyclic Compounds and Their Application in Therapy. MDPI. [Link]

  • Breast Cancer Drugs. Johns Hopkins Breast Center. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]

  • Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time. National Institutes of Health. [Link]

  • Thallium-free hERG Potassium Channel Assay. ION Biosciences. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. (2025-05-24). [Link]

  • Cell Permeability Assay. BioIVT. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. BPS Bioscience. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. ResearchGate. [Link]

  • Triple negative breast cancer: approved treatment options and their mechanisms of action. Signal Transduction and Targeted Therapy. [Link]

  • Colorectal Cancer Medication: Top 7 Amazing Drugs. Liv Hospital. [Link]

  • Targeted Therapy Drugs for Colorectal Cancer. American Cancer Society. (2025-01-28). [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed. (2017-01-05). [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. The presence of even minute quantities of impurities can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading results and potential safety concerns.[1] This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, a key intermediate in the synthesis of various biologically active molecules. We will explore the nuances of different analytical techniques, supported by experimental data, to provide a comprehensive framework for its purity evaluation.

The Criticality of Purity in Drug Discovery

1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications. The purity of this intermediate is paramount as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products that are difficult to separate from the final API. Therefore, a robust analytical strategy to ensure the purity of this starting material is a critical aspect of quality control in the drug development process.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. For 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity profile.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.Retention time, peak area (% purity), detection of non-volatile impurities.High (ng to µg)ExcellentRobust, versatile, and widely available for routine quality control.Requires a chromophore for UV detection; co-elution of impurities is possible.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a stationary phase and a gaseous mobile phase, with mass-based detection.Retention time, mass spectrum for identification of volatile impurities.Very High (pg to ng)ExcellentHigh sensitivity and specificity for volatile and semi-volatile compounds.[2][3]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, identification and quantification of impurities without a reference standard (qNMR).ModerateGood (qNMR)Provides unambiguous structural elucidation.Lower sensitivity compared to chromatographic methods.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and S.Elemental composition of the compound.LowNot applicable for impurity profilingConfirms the elemental formula of the bulk material.Does not provide information on the nature of impurities.

Purity Assessment in Practice: A Tale of Two Syntheses

To illustrate the application of these techniques, let's consider two hypothetical synthetic routes for 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone and the resulting purity profiles.

Route A: Conventional Synthesis

A common approach involves the reaction of tetrahydro-4(1H)-pyridinone with 4-chlorophenylsulfonyl chloride in the presence of a base like triethylamine in a chlorinated solvent such as dichloromethane.

Route B: A Greener Alternative

An alternative synthesis might employ a phase-transfer catalyst in a biphasic system (e.g., toluene/water) with a milder base like potassium carbonate. This approach aims to minimize the use of hazardous solvents and reagents.[4]

The choice of synthetic route can significantly impact the impurity profile of the final product. For instance, Route A may have a higher propensity for the formation of chlorinated by-products, while Route B might have residual phase-transfer catalyst.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone due to its polarity. A well-developed HPLC method can separate the main compound from its non-volatile impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Acetonitrile/Water (1:1)

This method is based on established protocols for the analysis of piperidone and sulfonamide analogues.[5][6][7][8][9]

Compound SourceMain Peak Purity (%)Impurity 1 (Unreacted Pyridinone) (%)Impurity 2 (4-chlorophenylsulfonic acid) (%)Other Impurities (%)
Route A 98.50.50.30.7
Route B 99.50.10.10.3

This data clearly suggests that the product from Route B has a higher purity profile with lower levels of key potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an invaluable tool for detecting and identifying volatile and semi-volatile impurities that may not be readily observed by HPLC.[2][3] This is particularly important for identifying residual solvents or low molecular weight by-products.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 280 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

Compound SourceResidual Dichloromethane (ppm)Residual Toluene (ppm)
Route A 250< 10
Route B < 1050

The GC-MS data reveals the expected residual solvents from each synthetic route, highlighting the importance of this technique for a complete purity assessment.

Orthogonal Techniques for Unambiguous Confirmation

To ensure the highest level of confidence in the purity assessment, it is crucial to employ orthogonal analytical techniques – methods that rely on different separation and detection principles.

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone. Furthermore, quantitative NMR (qNMR) can be employed to determine the absolute purity of the compound without the need for a reference standard of the analyte itself.

Caption: Interrelationship of analytical techniques for purity assessment.

Conclusion

The purity assessment of 1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is a multi-faceted process that requires a strategic combination of analytical techniques. While HPLC serves as the primary tool for quantitative purity determination and detection of non-volatile impurities, GC-MS is essential for identifying and quantifying residual solvents and other volatile components. Spectroscopic methods, particularly NMR, provide irrefutable structural confirmation and can be used for absolute purity determination.

This guide has demonstrated that the choice of synthetic route has a direct impact on the impurity profile of the final product. A comprehensive analytical approach, employing orthogonal techniques, is therefore not just a matter of regulatory compliance but a fundamental aspect of scientific rigor in drug discovery and development. By understanding the strengths and limitations of each analytical method, researchers can confidently establish the purity of their synthesized compounds and ensure the reliability of their subsequent studies.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry. PubMed. Available at: [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. ResearchGate. Available at: [Link]

  • N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. PubMed. Available at: [Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Available at: [Link]

  • Development and Validation of Rapid RP-HPLC Method for Estimation of Piperine in Piper nigrum L. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • A review on impurity profile of pharmaceuticals. World Journal of Pharmaceutical Research. Available at: [Link]

  • Novel, Rapid, Isocratic RP-HPLC Method for Simultaneous Estimation of Piperine and Embelin in Herbal Formulation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Activity-Guided Isolation and GC-MS Analytical Identification of Potential Antibacterial Principle(s) of Piper guineenseLeaf Extract. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • 4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies. PubMed. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.